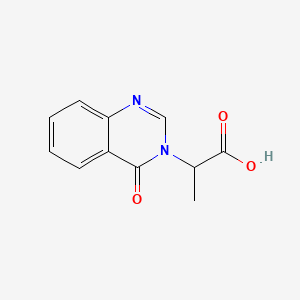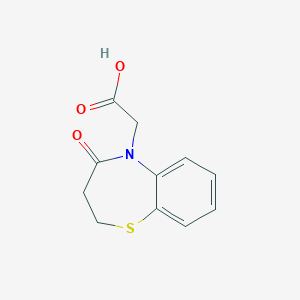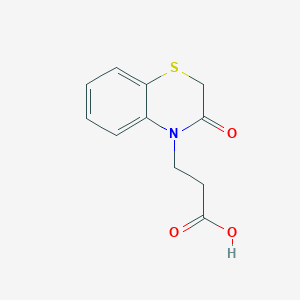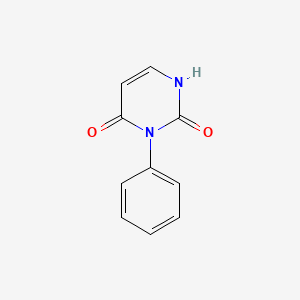
3-phenylpyrimidine-2,4(1H,3H)-dione
Overview
Description
3-Phenylpyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of organic compounds known as pyrimidinediones. These compounds are characterized by a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and two ketone groups at the 2 and 4 positions. The phenyl group attached to the pyrimidine ring at the 3-position contributes to the compound's unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored in various studies. For instance, novel 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives were synthesized by reacting different aroyl acetates with N-substituted glycine esters, showing potential as herbicides . Another study reported the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones through condensation and ring-closing reactions, which could serve as fluorescence probes . Additionally, racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was synthesized and characterized, with its structure confirmed by X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using various spectroscopic methods. X-ray diffraction studies have been employed to confirm the structures of synthesized compounds . The electronic spectrum and molecular orbital energy levels have also been compared with theoretical calculations to understand the electronic properties of these molecules . Furthermore, the dominant tautomeric forms of the compounds in solution have been established, which is crucial for understanding their reactivity and interactions .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored through various chemical reactions. For example, the synthesis of Schiff bases derived from 3,4-diaminopyridine has been reported, where the reaction occurs at the amino group at the 3-position of the pyridine ring . The oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent has also been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the phenyl group and the pyrimidine ring system imparts certain electronic and steric characteristics that affect their physical properties, such as solubility and melting points. The thermal stability of these compounds has been investigated, revealing high stability in an open atmosphere . The antioxidant activity of certain derivatives has also been evaluated, with some compounds showing excellent potency .
Scientific Research Applications
Antitumor Activity
Research has revealed the synthesis and testing of novel derivatives, including 3-phenylpyrimidine-2,4(1H,3H)-dione, for antitumor activity. These compounds have demonstrated significant inhibitory effects on various cancer cell lines, including ovarian and renal cancer cells. Notably, certain derivatives showed a remarkable inhibition of melanoma cells. Advanced methodologies like ADME-T and pharmacophore prediction were utilized to study the antitumor properties and identify structural features crucial for this activity (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).
Synthesis and Structural Analysis
The compound has been synthesized through various chemical reactions. For instance, a study described the synthesis of a derivative via a multicomponent reaction, followed by detailed molecular structural confirmation using spectroscopic methods and X-ray crystallography. This research provides insights into the compound's molecular arrangement and potential applications in various fields (Barakat, Ghabbour, Atef, Al-Majid, Islam, & Ali, 2016).
Novel Synthesis Methods
Researchers have developed new methods for synthesizing pyrimidine derivatives, including this compound. These methods involve three-component reactions in aqueous media, indicating a more environmentally friendly approach to chemical synthesis. The impact of various substituents on the final product's structure was also explored, contributing to a better understanding of the compound's synthesis (Shi, Shi, & Rong, 2010).
Photolysis and Photochemical Reactions
A study on the photochemistry of a pyrimidinedione derivative, closely related to this compound, revealed the formation of a highly reactive bicyclic product upon photolysis. This research provides valuable insights into the compound's behavior under light exposure and its potential applications in photochemical processes (Shorunov, Plutschack, Bermeshev, & Guzei, 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases, including cdk2 , EGFR, Her2, VEGFR2 , and are involved in anti-neuroinflammatory activity .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit the activity of various kinases . They interact with these targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
For instance, they can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . They also exhibit cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
3-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-7H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFXMAXNRIBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551427 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4260-40-6 | |
| Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)

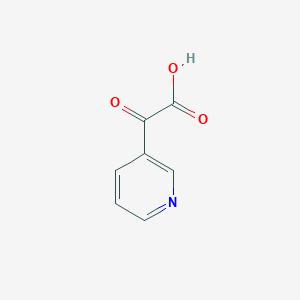
![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
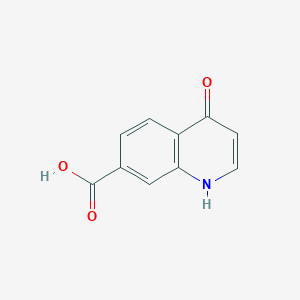
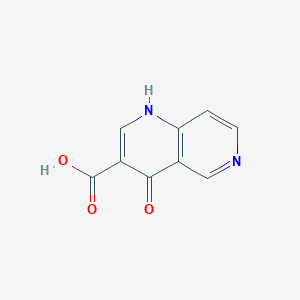

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)
